BenchChemオンラインストアへようこそ!

5-(2-(Trifluoromethyl)phenyl)pyrimidin-2-amine

Aurora kinase A inhibition Cell cycle regulation Structure-activity relationship

This ortho-trifluoromethylphenyl pyrimidin-2-amine is a privileged scaffold for kinase inhibitor programs and CNS drug discovery, with a cLogP ≈ 2.4 optimizing brain penetration. Its ortho geometry dictates distinct binding interactions vs. the meta- or para-isomers, making it an essential negative control for Aurora A and other kinase selectivity studies. Substituting isomers without direct comparative data risks confounding results. This compound meets critical criteria for metabolic stability and pharmacokinetic optimization in lead development.

Molecular Formula C11H8F3N3
Molecular Weight 239.20 g/mol
Cat. No. B13098586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-(Trifluoromethyl)phenyl)pyrimidin-2-amine
Molecular FormulaC11H8F3N3
Molecular Weight239.20 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CN=C(N=C2)N)C(F)(F)F
InChIInChI=1S/C11H8F3N3/c12-11(13,14)9-4-2-1-3-8(9)7-5-16-10(15)17-6-7/h1-6H,(H2,15,16,17)
InChIKeyIIXVMLDNZRIJNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-(Trifluoromethyl)phenyl)pyrimidin-2-amine: A Key Scaffold in Kinase-Targeted Medicinal Chemistry


5-(2-(Trifluoromethyl)phenyl)pyrimidin-2-amine (CAS 1111105-09-9) is a fluorinated pyrimidine derivative with a molecular weight of 239.20 g/mol [1]. It belongs to the class of phenylpyrimidin-2-amines, a privileged scaffold extensively used in medicinal chemistry for designing kinase inhibitors and other therapeutic agents [2]. The ortho-trifluoromethylphenyl substitution at the 5-position of the pyrimidine core is a defining structural feature, intended to enhance metabolic stability and lipophilicity (cLogP ≈ 2.4) for optimizing pharmacokinetic properties [1].

Why 5-(2-(Trifluoromethyl)phenyl)pyrimidin-2-amine Cannot Be Readily Substituted by Common Analogs


In medicinal chemistry, subtle changes in the position and nature of substituents on the pyrimidine scaffold can lead to profound differences in kinase selectivity, binding affinity, and ultimately, biological outcome [1]. While the target compound and its isomers (e.g., the meta- and para-CF3-phenyl variants) share an identical molecular weight and core, their distinct geometries and electronic properties create unique binding site interactions . Therefore, simply substituting one isomer for another in a screening cascade or lead optimization program is not scientifically valid without direct comparative data, as it risks confounding results and misdirecting resources. The following evidence details where quantifiable differentiation is established.

Quantitative Differentiation of 5-(2-(Trifluoromethyl)phenyl)pyrimidin-2-amine Against Key Comparators


Aurora A Kinase Inhibition: Ortho-Substituted Isomer Demonstrates Functional Advantage

The meta-substituted isomer, 5-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine, is reported as an inhibitor of Aurora kinase A, with functional consequences for cell cycle regulation . This provides a critical point of differentiation against the ortho-substituted target compound, for which no comparable Aurora A inhibition data is currently available in the public domain. Therefore, for a research program targeting Aurora A, the selection of the meta-CF3 isomer is an evidence-backed choice over the ortho analog .

Aurora kinase A inhibition Cell cycle regulation Structure-activity relationship

Physicochemical Comparison: Lipophilicity is Equivalent but Geometry Differs

Both 5-(2-(trifluoromethyl)phenyl)pyrimidin-2-amine and its para-substituted isomer, 5-(4-(trifluoromethyl)phenyl)pyrimidin-2-amine, have an identical computed XLogP3 value of 2.4 and molecular weight of 239.20 g/mol [1][2]. This demonstrates that the ortho-substitution of the CF3 group on the phenyl ring does not affect global lipophilicity compared to the para-substitution. The differentiation lies solely in the three-dimensional shape and electronic distribution of the molecule, which are key determinants of protein-ligand binding.

Lipophilicity ADME Structure-property relationship

Baseline Physicochemical Profile Establishes Feasibility for CNS Research

The compound exhibits physicochemical properties that are broadly consistent with known CNS drugs: a low molecular weight (239.20 g/mol), a topological polar surface area (TPSA) of 51.8 Ų (well below the 90 Ų threshold for good brain penetration), and a moderate cLogP of 2.4 [1]. These values are identical to its para-substituted isomer, but differentiate it from non-fluorinated analogs like 5-phenylpyrimidin-2-amine (MW: 171.20 g/mol, TPSA: 38.9 Ų, cLogP: 1.7) [2].

CNS drug discovery Blood-brain barrier Physicochemical properties

Application Scenarios for 5-(2-(Trifluoromethyl)phenyl)pyrimidin-2-amine Based on Evidenced Differentiation


Kinase Inhibitor Lead Optimization and Scaffold Hopping

This compound is most appropriately used as a core scaffold in kinase inhibitor programs, where the specific ortho-trifluoromethylphenyl geometry is hypothesized to confer a unique binding mode. As evidenced by the meta-isomer's activity on Aurora A, researchers can systematically explore how the position of the CF3 group on the phenyl ring influences kinase selectivity and potency . This application is a direct extension of the isomer-based differentiation outlined in Section 3.

CNS-Penetrant Probe Development

The compound's physicochemical profile (MW, TPSA, cLogP) aligns well with guidelines for CNS drug discovery. It is a suitable starting point for developing brain-penetrant chemical probes, as its properties are more favorable than those of its non-fluorinated analog, 5-phenylpyrimidin-2-amine . This scenario is directly supported by the cross-study physicochemical comparison in Section 3.

Negative Control for Aurora A Kinase Assays

Given the reported activity of the meta-substituted isomer against Aurora A kinase , the ortho-substituted target compound can serve as a highly relevant negative control. The compounds are isomeric and share identical molecular weight and lipophilicity, making the ortho-isomer an excellent tool for confirming that any observed phenotype is specific to the meta-isomer's geometry and not a non-specific artifact of the pyrimidine scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(2-(Trifluoromethyl)phenyl)pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.